molecular formula C19H12N2O2 B11832943 [2,3'-Biquinoline]-2'-carboxylic acid CAS No. 62737-97-7

[2,3'-Biquinoline]-2'-carboxylic acid

Cat. No.: B11832943
CAS No.: 62737-97-7
M. Wt: 300.3 g/mol
InChI Key: PURYBNOGGMASJM-UHFFFAOYSA-N
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Description

[2,3’-Biquinoline]-2’-carboxylic acid is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, materials science, and as ligands in coordination chemistry. The unique structure of [2,3’-Biquinoline]-2’-carboxylic acid, which includes two quinoline units connected at the 2 and 3 positions with a carboxylic acid group at the 2’ position, makes it an interesting compound for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,3’-Biquinoline]-2’-carboxylic acid can be achieved through several methods. One notable method involves the Fe-catalyzed three-component reaction. This method uses 2-methylquinolines, anthranils, and N,N-dimethylacetamide (DMA) as starting materials. The reaction undergoes C(sp3)-H activation, amination, nucleophilic addition, dehydration, and oxydehydrogenation steps . Another method involves the Suzuki-Miyaura cross-coupling reaction of 2-chloroquinoline with quinolin-3-ylboronic acid .

Industrial Production Methods

Industrial production methods for [2,3’-Biquinoline]-2’-carboxylic acid are not well-documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of environmentally friendly and efficient catalysts, such as iron, makes these methods suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

[2,3’-Biquinoline]-2’-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s quinoline units and carboxylic acid group make it reactive under different conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize [2,3’-Biquinoline]-2’-carboxylic acid.

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reduction reactions.

    Substitution: Halogenation and nitration reactions can be performed using reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield dihydroquinoline derivatives.

Mechanism of Action

The mechanism of action of [2,3’-Biquinoline]-2’-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming coordination complexes that exhibit unique catalytic and photophysical properties. These interactions can modulate biological pathways and lead to various therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2,3’-Biquinoline]-2’-carboxylic acid is unique due to its specific connectivity and the presence of a carboxylic acid group. This structure imparts distinct chemical reactivity and potential for forming coordination complexes, making it valuable for various scientific applications.

Properties

CAS No.

62737-97-7

Molecular Formula

C19H12N2O2

Molecular Weight

300.3 g/mol

IUPAC Name

3-quinolin-2-ylquinoline-2-carboxylic acid

InChI

InChI=1S/C19H12N2O2/c22-19(23)18-14(11-13-6-2-4-8-16(13)21-18)17-10-9-12-5-1-3-7-15(12)20-17/h1-11H,(H,22,23)

InChI Key

PURYBNOGGMASJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=CC4=CC=CC=C4N=C3C(=O)O

Origin of Product

United States

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